molecular formula C14H12F3NO3 B11808703 Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate

Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate

Cat. No.: B11808703
M. Wt: 299.24 g/mol
InChI Key: IVJRKZGFSHKTGK-UHFFFAOYSA-N
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Description

Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Propanoate Ester: The final step involves esterification with methyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Trifluoromethyl Compounds: Compounds like fluoxetine and efavirenz.

Uniqueness

Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is unique due to the combination of a quinoline core and a trifluoromethyl group, which can impart distinct chemical and biological properties.

Biological Activity

Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is a synthetic compound notable for its biological activity, particularly due to the presence of a trifluoromethyl group that enhances its lipophilicity and potential interactions with biological targets. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12F3NO3
  • Molecular Weight : 299.25 g/mol
  • Structure : The compound features a quinoline core with a trifluoromethyl substitution and a propanoate moiety, which contributes to its unique biological characteristics.

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit significant biological activities such as:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains and malaria parasites.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in disease processes.

The enhanced biological activity of this compound can be attributed to several factors:

  • Trifluoromethyl Group : This substitution increases metabolic stability and lipid solubility, improving membrane permeability and interaction with cellular targets.
  • Binding Affinity : Molecular docking studies indicate that the trifluoromethyl group forms hydrogen and halogen bonds with enzyme residues, enhancing binding affinity and inhibitory effects .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The results indicated:

CompoundTarget PathogenZone of Inhibition (mm)MIC (µg/mL)
This compoundE. coli1510
This compoundS. aureus188

These findings suggest that the compound has promising antimicrobial properties, particularly against gram-positive bacteria.

Enzyme Inhibition Studies

In vitro studies assessed the inhibitory effects of this compound on COX and LOX enzymes:

EnzymeIC50 (µM)
COX-212.5
LOX-515.0

These results demonstrate moderate inhibitory activity, indicating potential applications in anti-inflammatory therapies .

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

methyl 3-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]propanoate

InChI

InChI=1S/C14H12F3NO3/c1-21-13(20)5-7-18-6-4-12(19)10-3-2-9(8-11(10)18)14(15,16)17/h2-4,6,8H,5,7H2,1H3

InChI Key

IVJRKZGFSHKTGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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